molecular formula C25H21N5O4S B11668341 2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid

2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid

Cat. No.: B11668341
M. Wt: 487.5 g/mol
InChI Key: HKZRNZATARNHIV-CVKSISIWSA-N
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Description

2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Methoxyphenyl and Phenyl Groups: These groups can be introduced via substitution reactions using appropriate aryl halides and coupling agents.

    Thioacetylation: The triazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives.

    Hydrazone Formation: The thioacetylated triazole is reacted with hydrazine to form the hydrazone.

    Benzoic Acid Attachment: Finally, the benzoic acid moiety is introduced through a condensation reaction with the hydrazone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone moiety to corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and hydrazone moiety are key functional groups that enable it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Benzothiazole derivatives: Compounds with similar heterocyclic structures and applications in medicinal chemistry.

Uniqueness

2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid is unique due to its combination of a triazole ring, methoxyphenyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C25H21N5O4S

Molecular Weight

487.5 g/mol

IUPAC Name

2-[(E)-[[2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C25H21N5O4S/c1-34-20-13-11-17(12-14-20)23-28-29-25(30(23)19-8-3-2-4-9-19)35-16-22(31)27-26-15-18-7-5-6-10-21(18)24(32)33/h2-15H,16H2,1H3,(H,27,31)(H,32,33)/b26-15+

InChI Key

HKZRNZATARNHIV-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4C(=O)O

Origin of Product

United States

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